molecular formula C9H4F3NO3 B13687320 4-Cyano-2-(trifluoromethoxy)benzoic acid

4-Cyano-2-(trifluoromethoxy)benzoic acid

Cat. No.: B13687320
M. Wt: 231.13 g/mol
InChI Key: DLGJAGKIYCTWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C9H4F3NO3 It is an aromatic compound that contains both a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-bromo-2-(trifluoromethoxy)benzoic acid, is reacted with a cyanide source under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-Cyano-2-(trifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The cyano group and trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired effects in medicinal and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

    4-Cyano-2-methoxybenzoic acid: Contains a methoxy group instead of the trifluoromethoxy group.

    4-Cyano-2-chlorobenzoic acid: Has a chlorine atom in place of the trifluoromethoxy group.

Uniqueness

4-Cyano-2-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are required.

Properties

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

4-cyano-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15)

InChI Key

DLGJAGKIYCTWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.